2-(Dibenzylamino)-N-(quinolin-8-YL)acetamide
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Overview
Description
2-(Dibenzylamino)-N-(quinolin-8-YL)acetamide is a complex organic compound that features a quinoline moiety and a dibenzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzylamino)-N-(quinolin-8-YL)acetamide typically involves multi-step organic reactions. One common method includes the reaction of quinoline-8-carboxylic acid with dibenzylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzylamino)-N-(quinolin-8-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-8-carboxylic acid derivatives, while reduction could produce the corresponding amine.
Scientific Research Applications
2-(Dibenzylamino)-N-(quinolin-8-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible use in the development of new materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(Dibenzylamino)-N-(quinolin-8-YL)acetamide is not fully understood. it is believed to interact with biological targets through hydrogen bonding and π-π stacking interactions. The quinoline moiety can intercalate with DNA, while the dibenzylamino group may enhance binding affinity to proteins .
Comparison with Similar Compounds
Similar Compounds
2-(Quinolin-8-yl)benzyl Alcohols: These compounds share the quinoline moiety and have been studied for their enantioselective synthesis and potential biological activities.
Quinoline-8-carboxamides: Structurally similar and investigated for their medicinal properties.
Uniqueness
2-(Dibenzylamino)-N-(quinolin-8-YL)acetamide is unique due to the presence of both the dibenzylamino and quinoline groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C25H23N3O |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(dibenzylamino)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C25H23N3O/c29-24(27-23-15-7-13-22-14-8-16-26-25(22)23)19-28(17-20-9-3-1-4-10-20)18-21-11-5-2-6-12-21/h1-16H,17-19H2,(H,27,29) |
InChI Key |
ZKRHPOBCSVWQKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)NC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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